molecular formula C15H17ClN4O3S B4435591 1-(4-chlorophenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide

1-(4-chlorophenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B4435591
M. Wt: 368.8 g/mol
InChI Key: DCDSCIGFEFQEAU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related triazole derivatives often involves multi-step processes starting from readily available chemicals. For instance, 4-(4-chlorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione was synthesized through a hetero-cyclization reaction of 4-chlorophenyl isothiocyanate and formic hydrazide, showcasing a method that could potentially be adapted for the synthesis of the target compound (Yeo, Azizan, & Tiekink, 2019). Another relevant synthesis involves the creation of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide from 4-chlorobenzenamine, highlighting the versatility in synthesizing triazole derivatives (Kan, 2015).

Molecular Structure Analysis

Molecular structure determination of triazole derivatives reveals important information about their conformation and geometry. The molecular structure of 4-(4-chlorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione, for example, demonstrates an almost orthogonal relationship between the five-membered ring and the appended chlorophenyl ring, which could be indicative of the structural characteristics of related compounds (Yeo, Azizan, & Tiekink, 2019).

Chemical Reactions and Properties

Triazole derivatives are known for their reactivity and ability to undergo various chemical reactions. For instance, the transformation of triazole carboxamides and the exploration of their reactivity towards different reagents could provide insights into the chemical behavior of the compound . Studies on similar compounds have shown a range of reactivities that underscore the chemical versatility of triazole derivatives (Shehry, Abu‐Hashem, & El-Telbani, 2010).

Physical Properties Analysis

The physical properties of triazole derivatives, such as solubility, melting point, and crystalline structure, are crucial for understanding their potential applications. For example, the crystalline structure analysis of related compounds provides valuable insights into the molecular packing and hydrogen bonding patterns, which are essential for predicting the compound's behavior in solid-state applications (Güiza, Romero Bohórquez, Henao, & Camargo, 2020).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity with various reagents, and stability under different conditions, are critical for determining the compound's utility in chemical syntheses and other applications. The synthesis and characterization of triazole derivatives, such as their antioxidant and antiradical activities, highlight the chemical functionality and potential utility of these compounds (Bekircan, Özen, Gümrükçüoğlu, & Bektaş, 2008).

properties

IUPAC Name

1-(4-chlorophenyl)-N-(1,1-dioxothiolan-3-yl)-N,5-dimethyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O3S/c1-10-14(15(21)19(2)13-7-8-24(22,23)9-13)17-18-20(10)12-5-3-11(16)4-6-12/h3-6,13H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCDSCIGFEFQEAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)N(C)C3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-chlorophenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
1-(4-chlorophenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 3
Reactant of Route 3
1-(4-chlorophenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 4
1-(4-chlorophenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 5
Reactant of Route 5
1-(4-chlorophenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 6
1-(4-chlorophenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide

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